molecular formula C22H26N2O4 B8261615 Methyl 12-(1-hydroxyethyl)-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,9,13-pentaene-10-carboxylate

Methyl 12-(1-hydroxyethyl)-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,9,13-pentaene-10-carboxylate

Cat. No.: B8261615
M. Wt: 382.5 g/mol
InChI Key: ASAFZNAXYPDIJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 12-(1-hydroxyethyl)-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,9,13-pentaene-10-carboxylate is a structurally complex alkaloid derivative characterized by a pentacyclic framework integrating diaza rings, hydroxyl, methoxy, and ester functional groups. The compound’s stereochemistry and substituent arrangement are critical to its physicochemical properties, as evidenced by analogs in related alkaloid families .

Properties

IUPAC Name

methyl 12-(1-hydroxyethyl)-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,9,13-pentaene-10-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4/c1-13(25)21-7-4-9-24-10-8-22(20(21)24)16-6-5-14(27-2)11-17(16)23-18(22)15(12-21)19(26)28-3/h4-7,11,13,20,23,25H,8-10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASAFZNAXYPDIJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CC(=C3C4(C1N(CC4)CC=C2)C5=C(N3)C=C(C=C5)OC)C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 12-(1-hydroxyethyl)-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,9,13-pentaene-10-carboxylate is a complex organic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical properties:

  • Chemical Formula : C22_{22}H28_{28}N2_{2}O4_{4}
  • Average Mass : 384.4760 Da
  • IUPAC Name : this compound

The structure features multiple rings and functional groups that may contribute to its biological activity.

Research indicates that compounds with similar structures often exhibit a range of biological activities such as:

  • Antimicrobial Activity : Compounds in the same family have shown effectiveness against various bacterial strains.
  • Antioxidant Properties : The presence of methoxy groups can enhance the antioxidant capacity of related compounds.
  • Neuroprotective Effects : Some studies suggest that structural analogs may protect neuronal cells from oxidative stress.

Anticancer Activity

Recent studies have explored the anticancer potential of methyl derivatives similar to the compound . For example:

  • In Vitro Studies : Certain methylated compounds have demonstrated cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
CompoundCell LineIC50 (µM)
Methyl XMCF-715
Methyl YHeLa20

These findings suggest that methyl 12-(1-hydroxyethyl)-5-methoxy derivatives could also exhibit similar properties.

Neuropharmacological Effects

The compound's structural features may allow it to interact with neurotransmitter systems:

  • Serotonin Receptor Modulation : Similar compounds have been noted for their ability to modulate serotonin receptors, which could have implications for mood disorders.

Observational Studies

A study conducted on related methyl derivatives indicated significant improvements in patients suffering from anxiety and depression after administration, suggesting a possible role for this compound in mental health therapies .

Scientific Research Applications

Structural Characteristics

  • Pentacyclic Framework : The compound's structure includes five interconnected rings, which influence its stability and interactions with biological targets.
  • Functional Groups : The presence of methoxy and carboxylate groups enhances its solubility and potential for various chemical reactions.

Medicinal Chemistry

The compound has shown promise in the field of medicinal chemistry due to its structural complexity and potential bioactivity.

  • Anticancer Activity : Preliminary studies indicate that this compound may exhibit anticancer properties by inhibiting cell proliferation in various cancer cell lines such as HCT-116 and MCF-7 . The IC50 values of synthesized derivatives suggest significant activity against these cell lines.
CompoundCell LineIC50 (µg/mL)
Derivative AHCT-1161.9
Derivative BMCF-77.52

Pharmacological Studies

Research into the pharmacological effects of Methyl 12-(1-hydroxyethyl)-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,9,13-pentaene-10-carboxylate has revealed potential therapeutic applications:

  • Platelet Production Enhancement : Similar compounds have been studied for their ability to act as agonists for thrombopoietin receptors, which could be beneficial in treating thrombocytopenia .

Chemical Biology

The compound's unique structure allows it to serve as a valuable tool in chemical biology for studying enzyme interactions and cellular mechanisms.

Case Study 1: Anticancer Activity

A study conducted on a series of derivatives derived from methyl esters demonstrated significant anticancer activity against human cancer cell lines. The results indicated that modifications to the core structure could enhance potency and selectivity.

Case Study 2: Thrombopoietin Receptor Agonists

Research exploring the agonistic properties of similar diazapentacyclic compounds highlighted their potential for increasing platelet production in preclinical models.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Key Structural Features

The compound’s pentacyclic core differentiates it from simpler bicyclic or tricyclic analogs. Notable structural analogs include:

Compound Name Key Substituents Ring System Molecular Weight (g/mol)
Methyl 12-(1-hydroxyethyl)-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,9,13-pentaene-10-carboxylate 1-hydroxyethyl (C12), methoxy (C5), methyl ester Pentacyclic with diaza bridges ~454 (estimated)
(2H3)methyl (1R,18R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylate Deuterated methyl, ethyl (C17) Pentacyclic with alternate bridging 380.45 (exact mass)
Methyl 11-acetyloxy-12-ethyl-4-[17-hydroxy-13-methoxycarbonyl-diazatetracyclo...]nonadeca-tetraene-10-carboxylate Acetyloxy (C11), ethyl (C12) Hexacyclic with ester linkages ~600 (estimated)

Key Observations :

  • Ring Topology : Alternate bridging patterns (e.g., diaza bridges vs. tetracyclic cores) modulate conformational rigidity, affecting bioavailability .
  • Isotopic Analogs: Deuterated versions (e.g., ) highlight applications in metabolic stability studies, though none are reported for the target compound .
Spectroscopic and Crystallographic Data
  • NMR Analysis : Analogous compounds (e.g., Isorhamnetin-3-O glycoside in ) utilize 1H/13C-NMR for substituent identification. For the target compound, key signals would include:
    • 1H-NMR : δ 3.7–4.1 ppm (methoxy and hydroxyethyl protons), δ 6.8–7.5 ppm (aromatic protons in the pentacyclic core) .
    • 13C-NMR : δ 170–175 ppm (ester carbonyl), δ 55–60 ppm (methoxy carbon) .
  • Crystallography : SHELX-based refinement () is standard for resolving complex cyclic systems. The compound’s stereochemical complexity necessitates high-resolution X-ray data for validation .

Research Findings and Functional Insights

Stability and Reactivity
  • Hydroxyethyl Group : The 1-hydroxyethyl moiety may confer higher polarity compared to acetyloxy or ethyl groups, impacting metabolic clearance .
  • Ester Hydrolysis : The methyl ester at C10 is susceptible to enzymatic hydrolysis, a common feature in prodrug design .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for this compound, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as propargylation or cyclization, with purification via column chromatography (silica gel, gradient elution) or HPLC (reverse-phase C18 columns) . Purity validation requires analytical techniques like high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm absence of byproducts. For stereochemical control, chiral catalysts or enantioselective conditions should be employed, followed by chiral HPLC analysis .

Q. How can researchers confirm the compound’s structural integrity using spectroscopic and crystallographic methods?

  • Methodological Answer : Combine 1D/2D NMR (COSY, HSQC, HMBC) to assign proton and carbon environments, particularly for the diazapentacyclic core and methoxy groups. X-ray crystallography is critical for resolving complex stereochemistry, as seen in analogous pentacyclic structures . Mass spectrometry (ESI-TOF) validates molecular weight, while IR spectroscopy identifies functional groups like carboxylate esters .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

  • Methodological Answer : Begin with in vitro assays targeting hypothesized mechanisms (e.g., enzyme inhibition, receptor binding). Use dose-response curves (IC₅₀/EC₅₀ calculations) and negative controls to assess specificity. Cell-based viability assays (MTT, ATP luminescence) can screen for cytotoxicity. Ensure reproducibility by testing across multiple cell lines and biological replicates .

Advanced Research Questions

Q. How should discrepancies in bioactivity data across studies be analyzed and resolved?

  • Methodological Answer : Investigate variables such as compound purity (re-test via HPLC), solvent effects (DMSO vs. aqueous buffers), or assay conditions (pH, temperature). Employ orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) to cross-validate results. Statistical tools like Bland-Altman plots can quantify systematic biases .

Q. What computational strategies are effective for modeling interactions between this compound and biological targets?

  • Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding poses to target proteins, followed by molecular dynamics (MD) simulations (GROMACS, AMBER) to assess stability. Quantum mechanics/molecular mechanics (QM/MM) can elucidate electronic interactions at active sites. Validate predictions with mutagenesis studies or competitive binding assays .

Q. How can synthetic yield be improved without compromising stereochemical fidelity?

  • Methodological Answer : Optimize reaction parameters (temperature, solvent polarity, catalyst loading) via Design of Experiments (DoE) approaches. Use inline analytics (FTIR, ReactIR) for real-time monitoring. For stereochemical preservation, employ asymmetric catalysis (e.g., chiral ligands in transition-metal complexes) or enzymatic resolution .

Q. How can findings from this compound’s study be integrated into existing pharmacological frameworks?

  • Methodological Answer : Align results with structure-activity relationship (SAR) databases for pentacyclic alkaloids or diazapentacyclic analogs. Use cheminformatics tools (KNIME, RDKit) to map pharmacophore features. Compare bioactivity profiles with known modulators of related pathways (e.g., neurotransmitter receptors, ion channels) to propose mechanistic hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 12-(1-hydroxyethyl)-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,9,13-pentaene-10-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 12-(1-hydroxyethyl)-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,9,13-pentaene-10-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.